Metallothionein

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Metallothionein is a low-molecular-weight, cysteine-rich protein that binds heavy metals through the thiol groups of its cysteine residues. It was first discovered in equine kidneys in 1957. This protein is widely distributed in nature and can be found in vertebrates, invertebrates, plants, and microbes. This compound plays a crucial role in metal ion homeostasis and detoxification, protecting cells from metal toxicity and oxidative stress .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Metallothionein can be synthesized using recombinant DNA technology. The gene encoding this compound is inserted into a plasmid vector, which is then introduced into a host organism, such as Escherichia coli. The host organism expresses the this compound protein, which can be purified using affinity chromatography techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. The fermentation conditions, such as temperature, pH, and nutrient supply, are optimized to maximize the yield of this compound. After fermentation, the protein is extracted and purified using techniques like ion-exchange chromatography and gel filtration .

Analyse Des Réactions Chimiques

Types of Reactions: Metallothionein undergoes various chemical reactions, including:

Oxidation: The thiol groups in this compound can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds in oxidized this compound can be reduced back to thiol groups.

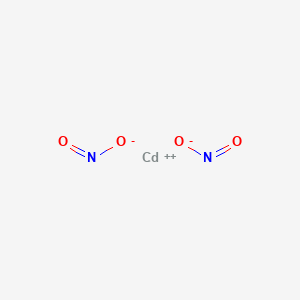

Metal Binding: this compound binds metal ions such as zinc, cadmium, and mercury through its thiol groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Metal Binding: Metal salts such as zinc chloride, cadmium chloride, or mercuric chloride.

Major Products Formed:

Oxidation: Oxidized this compound with disulfide bonds.

Reduction: Reduced this compound with free thiol groups.

Metal Binding: this compound-metal complexes.

Applications De Recherche Scientifique

Metallothionein has a wide range of applications in scientific research:

Chemistry: Used as a model protein to study metal-protein interactions and metal ion homeostasis.

Biology: Investigated for its role in cellular protection against metal toxicity and oxidative stress.

Medicine: Explored for its potential therapeutic applications in treating heavy metal poisoning and neurodegenerative diseases.

Industry: Utilized in bioremediation to remove heavy metals from contaminated environments

Mécanisme D'action

Metallothionein exerts its effects by binding metal ions through the thiol groups of its cysteine residues. This binding sequesters the metal ions, preventing them from causing cellular damage. This compound also scavenges reactive oxygen species, protecting cells from oxidative stress. The protein can release metal ions when needed, maintaining metal ion homeostasis within the cell .

Comparaison Avec Des Composés Similaires

Phytochelatins: Cysteine-rich peptides found in plants that bind heavy metals.

Metallochaperones: Proteins that transport metal ions to specific cellular targets.

Uniqueness of Metallothionein: this compound is unique due to its high cysteine content and ability to bind a wide range of metal ions. Unlike phytochelatins, which are primarily found in plants, this compound is present in a wide variety of organisms. Metallochaperones, on the other hand, have more specific roles in metal ion transport, whereas this compound has broader functions in metal detoxification and protection against oxidative stress .

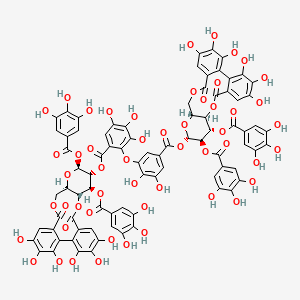

Propriétés

Numéro CAS |

98526-74-0 |

|---|---|

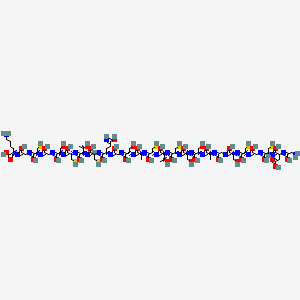

Formule moléculaire |

C77H129N27O36S7 |

Poids moléculaire |

2233.5 g/mol |

Nom IUPAC |

(2R)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2R,3S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[[2-[[2-[(2-amino-1-hydroxyethylidene)amino]-3-carboxy-1-hydroxypropylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxypropylidene]amino]-1,3-dihydroxypropylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1-hydroxypropylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1-hydroxyethylidene]amino]hexanoic acid |

InChI |

InChI=1S/C77H129N27O36S7/c1-30(86-51(114)13-81-62(124)38(19-106)95-71(133)44(25-143)92-55(118)17-85-65(127)43(24-142)98-67(129)36(11-56(119)120)90-50(113)12-79)59(121)94-40(21-108)68(130)97-41(22-109)69(131)100-48(29-147)74(136)104-57(32(3)110)75(137)101-45(26-144)70(132)87-31(2)60(122)93-37(18-105)61(123)82-14-52(115)88-34(8-9-49(80)112)66(128)99-47(28-146)73(135)103-58(33(4)111)76(138)102-46(27-145)72(134)96-39(20-107)63(125)83-16-54(117)91-42(23-141)64(126)84-15-53(116)89-35(77(139)140)7-5-6-10-78/h30-48,57-58,105-111,141-147H,5-29,78-79H2,1-4H3,(H2,80,112)(H,81,124)(H,82,123)(H,83,125)(H,84,126)(H,85,127)(H,86,114)(H,87,132)(H,88,115)(H,89,116)(H,90,113)(H,91,117)(H,92,118)(H,93,122)(H,94,121)(H,95,133)(H,96,134)(H,97,130)(H,98,129)(H,99,128)(H,100,131)(H,101,137)(H,102,138)(H,103,135)(H,104,136)(H,119,120)(H,139,140)/t30-,31-,32-,33-,34-,35+,36?,37-,38-,39+,40-,41-,42+,43?,44-,45-,46+,47?,48-,57-,58+/m0/s1 |

Clé InChI |

DIGQNXIGRZPYDK-WKSCXVIASA-N |

SMILES isomérique |

C[C@@H]([C@@H](C(=N[C@@H](CS)C(=N[C@@H](C)C(=N[C@@H](CO)C(=NCC(=N[C@@H](CCC(=N)O)C(=NC(CS)C(=N[C@H]([C@H](C)O)C(=N[C@H](CS)C(=N[C@H](CO)C(=NCC(=N[C@H](CS)C(=NCC(=N[C@H](CCCCN)C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)N=C([C@H](CS)N=C([C@H](CO)N=C([C@H](CO)N=C([C@H](C)N=C(CN=C([C@H](CO)N=C([C@H](CS)N=C(CN=C(C(CS)N=C(C(CC(=O)O)N=C(CN)O)O)O)O)O)O)O)O)O)O)O)O |

SMILES canonique |

CC(C(C(=NC(CS)C(=NC(CO)C(=NCC(=NC(CS)C(=NCC(=NC(CCCCN)C(=O)O)O)O)O)O)O)O)N=C(C(CS)N=C(C(CCC(=N)O)N=C(CN=C(C(CO)N=C(C(C)N=C(C(CS)N=C(C(C(C)O)N=C(C(CS)N=C(C(CO)N=C(C(CO)N=C(C(C)N=C(CN=C(C(CO)N=C(C(CS)N=C(CN=C(C(CS)N=C(C(CC(=O)O)N=C(CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

Description physique |

Solid; [Sigma-Aldrich MSDS] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl [(1R,2S)-1-(2,5-difluorophenyl)-1-hydroxy-4-pentyn-2-yl]carbamate](/img/structure/B12644413.png)

![N-[4-(3,5-dimethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12644422.png)